Methyl 2-cyano-2-(oxan-4-ylidene)acetate

Description

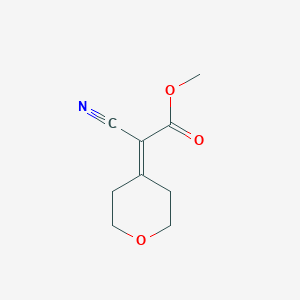

Methyl 2-cyano-2-(oxan-4-ylidene)acetate (CAS: 138302-49-5, molecular formula: C₈H₁₂O₃) is a cyano-substituted acetate ester featuring a tetrahydropyran-4-ylidene moiety. This compound is part of a broader class of α-cyanoacrylate derivatives, which are pivotal in organic synthesis due to their electrophilic β-carbon and ability to participate in cycloadditions, Michael additions, and other nucleophilic reactions.

Properties

CAS No. |

14389-98-1 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 2-cyano-2-(oxan-4-ylidene)acetate |

InChI |

InChI=1S/C9H11NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h2-5H2,1H3 |

InChI Key |

WTJOZBNYFZXKJX-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C1CCOCC1)C#N |

Canonical SMILES |

COC(=O)C(=C1CCOCC1)C#N |

Synonyms |

Methyl 2-cyano-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations in Cyano-Acetate Esters

The table below highlights key structural analogs, emphasizing substituent differences and their implications:

Key Observations :

- Electronic Effects: The oxan-4-ylidene group provides a saturated, non-aromatic scaffold, contrasting with electron-deficient systems like the 5-nitropyridinyl analog. This influences reactivity in electrophilic reactions .

- Biological Activity: Succinimide derivatives (e.g., Compound 23) exhibit anti-inflammatory and antidiabetic properties, suggesting that substituents like pyrrolidinone enhance bioactivity compared to the tetrahydropyranylidene system .

Physicochemical Properties

- Solubility and Stability : Ethyl analogs (e.g., Ethyl 2-(oxan-4-ylidene)acetate, CAS 130312-00-4) are commercially available, indicating stability under standard storage conditions. The methyl ester in the target compound likely has lower solubility in water compared to hydrophilic derivatives like the Oxyma-based peptide coupling agent .

Commercial and Industrial Relevance

- Pricing and Availability: Methyl 2-(oxan-4-ylidene)acetate is priced at $7,749 per gram (97% purity), indicating high production costs relative to simpler esters like ethyl cyano-acetates .

- Safety : Ethyl 2-(oxan-4-ylidene)acetate’s safety data sheet () highlights standard handling protocols, suggesting similar precautions for the methyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.